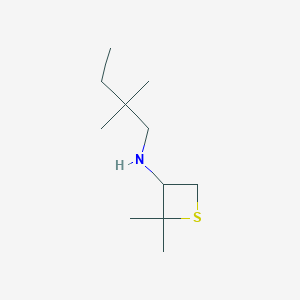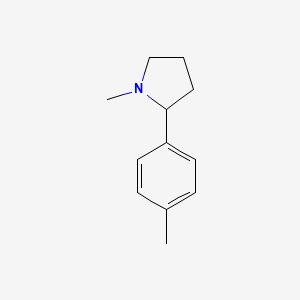
1-Methyl-2-(4-methylphenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-(4-methylphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity
Vorbereitungsmethoden
The synthesis of 1-Methyl-2-(4-methylphenyl)pyrrolidine can be achieved through several routes. One common method involves the reaction of 4-methylbenzaldehyde with 1-methylpyrrolidine in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane or ethyl acetate and a temperature range of 0-50°C. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
1-Methyl-2-(4-methylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where reagents like alkyl halides can introduce new functional groups.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, temperatures ranging from -20°C to 100°C, and catalysts such as palladium or platinum. Major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-(4-methylphenyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: This compound is studied for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including neurological disorders.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-(4-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It is believed to modulate the reuptake of neurotransmitters like dopamine and norepinephrine, thereby affecting their levels in the synaptic cleft. This modulation can lead to various pharmacological effects, including changes in mood, cognition, and behavior.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2-(4-methylphenyl)pyrrolidine can be compared with other similar compounds, such as:
1-Methyl-2-(3-pyridyl)pyrrolidine: This compound has a similar structure but with a pyridyl group instead of a phenyl group, leading to different biological activities.
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one: Known for its use as a monoamine uptake inhibitor, this compound has a longer carbon chain and different pharmacological properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
91562-63-9 |
|---|---|
Molekularformel |
C12H17N |
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
1-methyl-2-(4-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17N/c1-10-5-7-11(8-6-10)12-4-3-9-13(12)2/h5-8,12H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
PNCSPWLTNWVYAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2CCCN2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-4,5,6,7-tetrahydrobenzo[c]thiophene](/img/structure/B13030170.png)

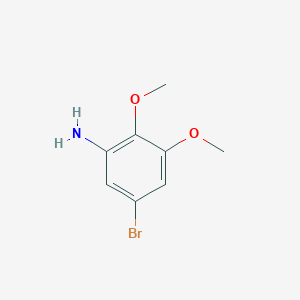
![Ethyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13030180.png)


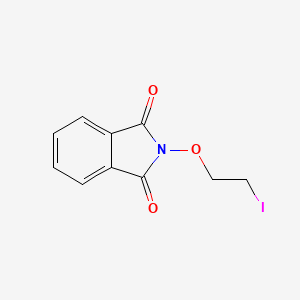
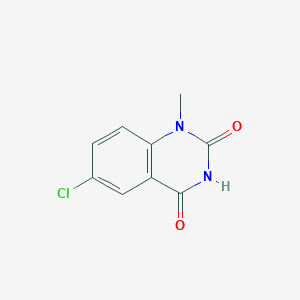
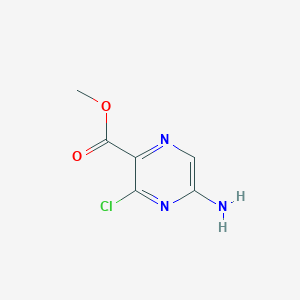

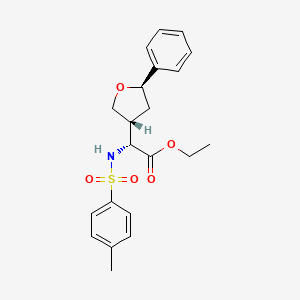
![2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-1-yl)acetic acid](/img/structure/B13030225.png)
![4-fluoro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13030240.png)
